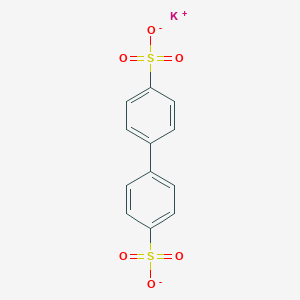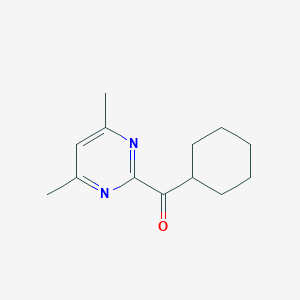
3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid
描述
3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, also known as trans-ferulic acid, is an organic compound belonging to the class of hydroxycinnamic acids. It is a derivative of cinnamic acid and is commonly found in the cell walls of plants, particularly in the seeds and leaves. This compound is known for its antioxidant properties and is widely used in various industries, including food, cosmetics, and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid can be synthesized through several methods. One common method involves the reaction of vanillin with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation to yield the desired product . Another method includes the use of phenolic aldehydes and acetic anhydride under basic conditions to form the compound .
Industrial Production Methods
In industrial settings, this compound is often extracted from plant sources such as rice bran, wheat bran, and oats. The extraction process typically involves the use of solvents like ethanol or methanol, followed by purification steps such as crystallization or chromatography .
化学反应分析
Types of Reactions
3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acetic anhydride and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenolic compounds.
科学研究应用
3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: Its antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: It is used as an additive in food and cosmetics for its antioxidant and preservative properties.
作用机制
The mechanism of action of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress .
相似化合物的比较
3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid is similar to other hydroxycinnamic acids such as caffeic acid, p-coumaric acid, and sinapic acid. it is unique due to its specific substitution pattern, which imparts distinct antioxidant properties and biological activities .
List of Similar Compounds
- Caffeic acid
- p-Coumaric acid
- Sinapic acid
- Chlorogenic acid
属性
IUPAC Name |
3-(2-hydroxy-4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2-6,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNVEOZIOFMENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610169 | |
| Record name | 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16202-50-9 | |
| Record name | 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

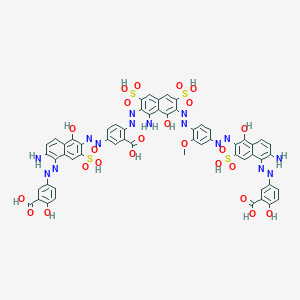
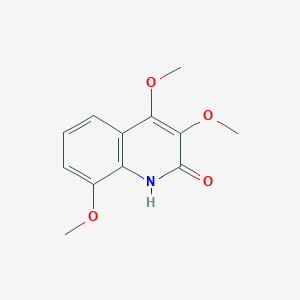

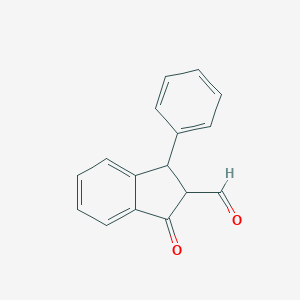


![tetramethyl 17,18-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2,4,6,8,10,12,14-octaene-3,4,11,12-tetracarboxylate](/img/structure/B231025.png)
![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)
